5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione
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Overview
Description
5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is a heterocyclic compound that features a thiazolidine ring with a cyclohexylamino substituent
Scientific Research Applications
5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable thiazolidine precursor in the presence of a base. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-25°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiazolidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of N-alkylated or ring-substituted derivatives.
Mechanism of Action
The mechanism of action of 5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
5-methylidene-3,5-dihydro-4H-imidazol-4-ones: These compounds share a similar core structure but differ in the substituents attached to the ring.
Thiazolidine derivatives: Compounds with variations in the substituents on the thiazolidine ring.
Uniqueness
5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is unique due to its specific combination of a cyclohexylamino group and a thiazolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(cyclohexyliminomethyl)-4-hydroxy-3-methyl-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13-10(14)9(16-11(13)15)7-12-8-5-3-2-4-6-8/h7-8,14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUYFIACDHAXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=O)C=NC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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